molecular formula C7H3BrClFO2 B1447396 3-Bromo-2-chloro-5-fluorobenzoic acid CAS No. 1805210-37-0

3-Bromo-2-chloro-5-fluorobenzoic acid

Cat. No.: B1447396
CAS No.: 1805210-37-0
M. Wt: 253.45 g/mol
InChI Key: VMNPEQJWXAQTPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-fluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 2-chlorobenzoic acid as the initial reactant. The process involves chlorination, acylation, and cyclization reactions to obtain a protected intermediate, followed by bromination and hydrolysis to yield the final product . The reaction conditions are generally mild, and the process is designed to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques that prioritize safety, efficiency, and cost-effectiveness. The process involves similar steps as the laboratory synthesis but is optimized for scalability. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the final product .

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products . In pharmaceuticals, its mechanism involves interacting with specific molecular targets to exert therapeutic effects. The exact pathways and targets vary depending on the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthesizing compounds that require precise functional group placement .

Properties

IUPAC Name

3-bromo-2-chloro-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNPEQJWXAQTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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